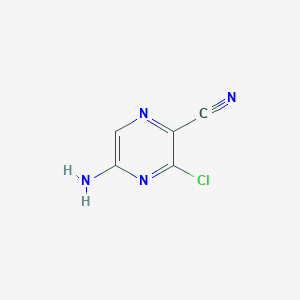

5-Amino-3-chloropyrazine-2-carbonitrile

Beschreibung

Contextualization within N-Heterocyclic Chemistry

Nitrogen-containing heterocyclic compounds are fundamental to organic chemistry and are ubiquitously found in nature and synthetic products. Pyrazines, a class of six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4, represent a significant scaffold within this domain. The pyrazine (B50134) ring is a key component in numerous biologically active compounds, and its derivatives have garnered considerable attention for their wide-ranging applications. researchgate.net The unique electronic properties of the pyrazine nucleus, characterized by its electron-deficient nature, impart distinct reactivity and make it a valuable synthon in medicinal chemistry.

Historical Perspective of Halogenated Aminopyrazine Chemistry

The journey into the synthesis of pyrazine derivatives is one of the older narratives in organic chemistry, with some foundational reactions still in use today. chemicalbook.com The introduction of halogen and amino groups onto the pyrazine ring significantly expands its synthetic utility. Early methods for the preparation of aminopyrazines were established decades ago, laying the groundwork for more complex functionalization.

The development of halogenated aminopyrazines marked a significant step forward, providing chemists with versatile intermediates for cross-coupling reactions and nucleophilic substitutions. The ability to selectively introduce halogens, such as chlorine, onto the pyrazine core, often under controlled conditions, has been a key area of research. For instance, the halogenation of 2-aminopyrazine has been explored using various reagents like N-iodosuccinimide (NIS), N-chlorosuccinimide (NCS), and N-bromosuccinimide (NBS), with conditions optimized to achieve mono- or di-halogenation. researchgate.net These halogenated aminopyrazines serve as excellent starting materials for the synthesis of a diverse array of nitrogen heterocycles.

Rationale for Focused Research on 5-Amino-3-chloropyrazine-2-carbonitrile as a Key Intermediate and Synthon

The specific substitution pattern of this compound, featuring an amino group, a chloro atom, and a nitrile group, makes it a highly valuable and versatile intermediate in organic synthesis. Each functional group offers a distinct handle for further chemical transformations, allowing for the strategic construction of complex molecules.

The chloro group at the 3-position is susceptible to nucleophilic aromatic substitution, enabling the introduction of a wide variety of substituents. The amino group at the 5-position can be acylated, alkylated, or used as a directing group in further electrophilic aromatic substitutions. The nitrile group at the 2-position can be hydrolyzed to a carboxylic acid or an amide, or it can participate in cycloaddition reactions.

This trifunctional nature has positioned this compound as a key building block in the synthesis of various biologically active compounds. Its utility is particularly evident in the preparation of substituted pyrazinamide (B1679903) analogs and other heterocyclic systems with potential therapeutic applications. nih.gov The strategic placement of these functional groups allows for a modular approach to library synthesis, facilitating the exploration of structure-activity relationships in drug discovery programs.

Below are tables detailing the physicochemical properties and spectral data for this compound, underscoring its well-characterized nature as a chemical entity.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₅H₃ClN₄ |

| Molecular Weight | 154.56 g/mol |

| Appearance | Solid |

| CAS Number | 34617-65-7 |

Spectral Data of this compound

| Spectroscopy | Data |

| Infrared (IR) | The spectrum would be expected to show characteristic peaks for N-H stretching of the amino group, C≡N stretching of the nitrile, and C-Cl stretching. |

| Nuclear Magnetic Resonance (¹H NMR) | The spectrum would show signals corresponding to the aromatic proton on the pyrazine ring and the protons of the amino group. |

| Nuclear Magnetic Resonance (¹³C NMR) | The spectrum would display distinct signals for each of the five carbon atoms in the molecule, including the carbon of the nitrile group and the carbons of the pyrazine ring. |

| Mass Spectrometry (MS) | The mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of the compound, as well as characteristic fragmentation patterns. |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-3-chloropyrazine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-5-3(1-7)9-2-4(8)10-5/h2H,(H2,8,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGCMXKBMMUXENL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)C#N)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for 5 Amino 3 Chloropyrazine 2 Carbonitrile and Its Precursors

Regioselective Synthesis Strategies for 5-Amino-3-chloropyrazine-2-carbonitrile

The precise placement of amino and chloro substituents on the pyrazine (B50134) ring is paramount in the synthesis of this compound. The regioselectivity of the reactions is largely dictated by the electronic properties of the substituents already present on the pyrazine core.

Optimization of Amination and Chlorination Reactions on Pyrazine Scaffolds

The synthesis of this compound hinges on the strategic and optimized execution of amination and chlorination reactions. A common and effective strategy involves a nucleophilic aromatic substitution (SNAr) reaction on a di-chlorinated pyrazine precursor. Specifically, the starting material 3,5-dichloropyrazine-2-carbonitrile (B1454708) is subjected to amination.

The key to the regioselectivity of this reaction lies in the electronic influence of the nitrile group (-CN) at the 2-position. As a potent electron-withdrawing group, the nitrile functionality deactivates the adjacent C-3 position towards nucleophilic attack and, conversely, activates the C-5 position. This electronic guidance ensures that the incoming amino group preferentially displaces the chlorine atom at the 5-position, yielding the desired this compound.

Optimization of this amination step typically involves a careful selection of the aminating agent, solvent, temperature, and reaction time. While various sources of ammonia (B1221849) can be used, such as aqueous or gaseous ammonia, the reaction conditions must be fine-tuned to achieve high yields and minimize the formation of side products, including the isomeric 3-amino-5-chloropyrazine-2-carbonitrile (B112756) or di-aminated products. The choice of solvent is also critical, with polar aprotic solvents often favored to facilitate the SNAr mechanism.

Mechanisms of Halogenation and Amination in Pyrazine Systems

The foundational reactions in the synthesis of this compound are governed by well-established mechanistic principles, primarily nucleophilic aromatic substitution (SNAr).

Amination Mechanism: The amination of a precursor like 3,5-dichloropyrazine-2-carbonitrile proceeds via a classic SNAr pathway. This two-step mechanism is initiated by the nucleophilic attack of an amine on the electron-deficient carbon atom at the 5-position of the pyrazine ring. This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge in this complex is delocalized over the pyrazine ring and is further stabilized by the electron-withdrawing nitrile group. In the subsequent step, the leaving group, in this case, the chloride ion at the 5-position, is expelled, and the aromaticity of the pyrazine ring is restored, yielding the final aminated product. The regioselectivity for the 5-position is a direct consequence of the greater stabilization of the Meisenheimer complex when the attack occurs at this position, as opposed to the 3-position.

Halogenation Mechanism: The introduction of chlorine atoms onto the pyrazine ring to form the necessary precursors is typically achieved through electrophilic halogenation or substitution reactions on activated pyrazine derivatives. The specific mechanism can vary depending on the starting material and the chlorinating agent used. For instance, the conversion of a hydroxypyrazine to a chloropyrazine often involves treatment with reagents like phosphorus oxychloride (POCl₃). In such cases, the hydroxyl group is first converted into a better leaving group, which is then displaced by a chloride ion.

Role of Starting Materials such as 2,6-Dichloropyrazine and Pyrazine-2-carbonitrile in its Synthesis

The choice of starting material is a critical determinant of the synthetic route towards this compound. Two key precursors, 2,6-Dichloropyrazine and Pyrazine-2-carbonitrile, offer distinct pathways to the target molecule.

Synthesis from 2,6-Dichloropyrazine: A plausible synthetic route commencing from 2,6-Dichloropyrazine would first involve the introduction of the nitrile group at the 2-position. This can be a challenging transformation and may require specific cyanation methodologies. Once 2-cyano-3,6-dichloropyrazine is obtained, a regioselective amination at the 6-position (which corresponds to the 5-position in the final product's nomenclature after considering substituent priorities) would be the subsequent step. The presence of the existing chlorine and the newly introduced cyano group would influence the regioselectivity of this amination.

Synthesis from Pyrazine-2-carbonitrile: A more direct and commonly referenced pathway begins with Pyrazine-2-carbonitrile. This starting material can be subjected to chlorination to introduce the chloro substituent. A subsequent amination step would then be required. The sequence and regiocontrol of these steps are crucial. A likely approach involves the formation of 3,5-dichloropyrazine-2-carbonitrile, followed by the regioselective amination at the 5-position as previously described. The synthesis of 3-chloropyrazine-2-carbonitrile (B110518) from pyrazine-2-carbonitrile has been described using sulfuryl chloride in a mixture of toluene (B28343) and DMF. chemicalbook.com

Advanced Synthetic Approaches for Pyrazine Derivatives

In recent years, the field of chemical synthesis has witnessed a significant shift towards more efficient, sustainable, and safer manufacturing processes. Flow chemistry, particularly utilizing microreactor technologies, has emerged as a powerful tool in the synthesis of pyrazine derivatives.

Flow Chemistry in Pyrazine Synthesis and Derivatization

Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced heat and mass transfer, precise control over reaction parameters, improved safety profiles, and the potential for straightforward scalability. In the context of pyrazine synthesis, flow chemistry has been successfully employed for various transformations, including amination and other nucleophilic substitution reactions.

The continuous nature of flow processes allows for the rapid optimization of reaction conditions, such as temperature, pressure, and residence time, leading to higher yields and purities of the desired pyrazine derivatives. The enclosed nature of flow reactors also enhances safety, particularly when dealing with hazardous reagents or exothermic reactions.

Microreactor Technologies for Enhanced Selectivity and Yield

Microreactors, with their high surface-area-to-volume ratios, provide exceptional control over reaction conditions, which can be leveraged to enhance the selectivity and yield of pyrazine syntheses. The precise temperature control possible in microreactors can minimize the formation of unwanted byproducts, leading to cleaner reaction profiles and simplifying downstream purification processes.

Furthermore, the rapid mixing achievable in microreactors can accelerate reaction rates and improve the consistency of the product. For regioselective reactions, such as the amination of dichloropyrazines, the precise control afforded by microreactors can be instrumental in maximizing the formation of the desired isomer. While specific applications of flow chemistry and microreactors for the synthesis of this compound are not yet widely reported in the literature, the principles and demonstrated successes in the synthesis of other substituted pyrazines suggest that these technologies hold significant promise for the efficient and selective production of this compound.

Continuous Flow Hydration of Pyrazine-2-carbonitrile Derivatives

Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable synthesis of chemical compounds. In the context of pyrazine derivatives, continuous flow methodologies have been successfully applied to the hydration of pyrazine-2-carbonitrile to produce pyrazinamide (B1679903), a crucial anti-tuberculosis drug. This process serves as a valuable model for the synthesis of functionalized pyrazinamide derivatives.

One notable example involves the use of a packed-bed reactor containing manganese dioxide (MnO₂) as a heterogeneous catalyst. rsc.org The effluent from this flow reactor can be directly integrated with a crystallizer, allowing for a seamless transition from synthesis to purification. This integrated approach provides excellent control over the final product's solid form and particle characteristics. rsc.org

The versatility of continuous flow systems allows for the rapid optimization of reaction parameters and the synthesis of a library of derivatives. For instance, a continuous-flow system has been developed for the synthesis of a variety of pyrazinamide derivatives from pyrazine esters and different amines, catalyzed by the immobilized enzyme Lipozyme® TL IM. nih.gov This biocatalytic continuous flow method offers a greener and more efficient route to these valuable compounds. nih.gov

Furthermore, the development of unified continuous flow assembly lines enables the rapid and modular synthesis of highly functionalized heterocyclic compounds like pyrazoles. nih.gov This approach, which involves sequential reactor coils for different reaction steps, can be adapted for the synthesis of diverse pyrazine derivatives. nih.gov Such systems allow for the safe handling of reactive intermediates and can significantly reduce reaction times compared to traditional batch processing. nih.gov A four-step telescoped synthesis of the measles therapeutic AS-136A was achieved with a total residence time of just 31.7 minutes, showcasing the efficiency of this methodology. nih.gov

| Precursor | Reaction Type | Catalyst/Reagent | Key Features | Product | Reference |

|---|---|---|---|---|---|

| Pyrazine-2-carbonitrile | Hydration | MnO₂ (packed bed) | Integrated synthesis and crystallization | Pyrazinamide | rsc.org |

| Pyrazine esters | Amination | Lipozyme® TL IM | Biocatalytic, continuous production | Pyrazinamide derivatives | nih.gov |

| Fluorinated amines | Diazoalkane formation and [3+2] cycloaddition | Sequential reactor coils | Rapid, modular, telescoped synthesis | Functionalized pyrazoles (model system) | nih.gov |

Green Chemistry Principles in Pyrazine Synthesis

The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize environmental impact and enhance safety and efficiency. The synthesis of pyrazine derivatives is no exception, with significant advancements in solvent-free reactions, biocatalysis, and microwave-assisted synthesis.

Solvent-free reaction conditions offer numerous advantages, including reduced waste, lower costs, and often, enhanced reaction rates. The synthesis of pyrazolo[3,4-b]pyridines, for example, has been shown to proceed in high yields under solvent-free microwave irradiation conditions. beilstein-journals.org Similarly, the multicomponent, solvent-free synthesis of 6-trifluoromethylpyrazolo[3,4-b]pyridines has been reported, highlighting the potential of this approach for constructing complex heterocyclic systems. beilstein-journals.org

In another example, an unexpected synthesis of 7-aminopyrazolo[1,5-a]pyrimidines was achieved from the reaction of 3(5)-amino-5(3)-hydrazinopyrazole dihydrochloride (B599025) with 3-oxo-3-arylpropanenitrile under solvent-free grinding conditions. beilstein-journals.org The use of ionic liquids, which are non-volatile solvents, also presents a greener alternative to traditional organic solvents for the synthesis of pyrazolo[3,4-b]pyridines. beilstein-journals.org Furthermore, the synthesis of novel steroidal 3-cyano-2-aminopyridines has been successfully established under solvent-free conditions, demonstrating the broad applicability of this green chemistry approach. nih.gov

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild reaction conditions, making it an inherently green technology. The application of biocatalysis in the synthesis of amine-containing pharmaceuticals is a rapidly growing field. mdpi.com Enzymes such as transaminases and imine reductases are particularly valuable for the stereoselective synthesis of chiral amines. mdpi.commdpi.com

A continuous-flow system employing the immobilized lipase (B570770) Lipozyme® TL IM has been developed for the synthesis of pyrazinamide derivatives from pyrazine esters and various amines. nih.gov This method is not only greener, utilizing a biodegradable catalyst, but also highly efficient, allowing for the parallel synthesis of 23 different pyrazinamide derivatives. nih.gov The use of native amine dehydrogenases for biocatalytic reductive amination also offers a promising route to chiral amines and amino alcohols. frontiersin.org

| Enzyme Class | Reaction Type | Substrate Scope | Key Advantages | Reference |

|---|---|---|---|---|

| Lipase (Lipozyme® TL IM) | Amidation | Pyrazine esters and various amines | Continuous flow, mild conditions, high yield | nih.gov |

| Transaminases | Reductive amination | Ketones | High enantioselectivity, greener alternative to metal catalysts | mdpi.com |

| Imine Reductases | Reductive amination | Ketones/aldehydes and amines | High stereocontrol, applicable to complex molecules | mdpi.com |

| Amine Dehydrogenases | Reductive amination | Ketones | Access to short-chain chiral amines | frontiersin.org |

Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to dramatic reductions in reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. This technology is considered a form of green chemistry due to its energy efficiency. nih.gov

The Buchwald-Hartwig double amination reaction, a key C-N bond-forming reaction, has been successfully performed under microwave irradiation to synthesize thermally activated delayed fluorescence (TADF) compounds, reducing reaction times from 24 hours to as little as 10 minutes. nih.gov This approach is compatible with a variety of aryl bromides and secondary amines. nih.gov

Microwave-assisted amination of chloropurine derivatives has also been developed for the synthesis of acyclic nucleoside analogues. nih.gov In the context of pyrazines, a microwave-assisted method for the coupling reaction of 3-chloropyrazine-2-carboxamide (B1267238) with ring-substituted anilines has been reported, providing a rapid and efficient route to pyrazinamide derivatives. researchgate.net Furthermore, the synthesis of pyrazolo[3,4-b]pyridines has been achieved in high yields under solvent-free microwave irradiation. beilstein-journals.org

| Reaction Type | Substrates | Key Advantages | Product Type | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Double Amination | Aryl bromides and secondary amines | Reaction time reduced from 24h to 10-30 min, high yields | TADF compounds | nih.gov |

| Nucleophilic Aromatic Substitution | 3-Chloropyrazine-2-carboxamide and anilines | Rapid and efficient | Pyrazinamide derivatives | researchgate.net |

| Cyclocondensation | 5-Aminopyrazoles and β-halovinyl/aryl aldehydes | Solvent-free, high yields | Pyrazolo[3,4-b]pyridines | beilstein-journals.org |

| Nucleophilic Aromatic Substitution | 6-Chloropurine derivatives and amines | Efficient amination | Acyclic nucleoside analogues | nih.gov |

Mechanistic Investigations of Key Transformations

A thorough understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and designing new, more efficient routes. For the synthesis of this compound, Nucleophilic Aromatic Substitution (SNAr) is a key transformation.

The SNAr reaction is a fundamental process for the functionalization of electron-deficient aromatic and heteroaromatic rings. The reaction of heteroaryl chlorides, including those of the pyrazine series, with amines in water in the presence of potassium fluoride (B91410) (KF) provides a facile route for N-arylation. researchgate.net This transition-metal-free SNAr reaction is often more environmentally friendly than corresponding palladium-catalyzed coupling reactions. researchgate.net

Computational studies, often employing Density Functional Theory (DFT), are powerful tools for elucidating the mechanisms of SNAr reactions. Such studies have been used to investigate the regioselective SNAr halide exchange reactions of pentachloropyridine, providing insights that are applicable to other electron-deficient heterocycles like pyrazine. researchgate.net For instance, computational and experimental studies on the SNAr reaction of 2-ethoxy- and 2-methoxy-3,5-dinitropyridine (B98874) with piperidine (B6355638) have shown that the electron-withdrawing nitro groups stabilize the transition state, thereby lowering the activation energy for nucleophilic attack. researchgate.net

The regioselectivity of SNAr reactions on dihalopyrazines is a critical consideration. The amination of 3,5-dibromo-2-aminopyrazine with various amines has been studied, providing valuable information for the synthesis of specifically substituted pyrazine derivatives. researchgate.net The proposed mechanism for the amidation of aminopyrazines involves the formation of a highly activated species through the reaction of a carboxylic acid with methanesulfonyl chloride and N-methylimidazole, followed by nucleophilic attack of the aminopyrazine. researchgate.net

| System Studied | Methodology | Key Findings | Relevance to Pyrazine Chemistry | Reference |

|---|---|---|---|---|

| Heteroaryl chlorides (including pyrazines) | Experimental (reaction with amines in water/KF) | Facile, transition-metal-free N-arylation | Provides a green and efficient method for amination of chloropyrazines | researchgate.net |

| Pentachloropyridine | Computational (G3MP2B3) and experimental | Consistent regioselectivities with kinetic control | Model system for understanding regioselectivity in SNAr on polyhalogenated pyrazines | researchgate.net |

| Dinitropyridine derivatives | Computational (DFT) | Electron-withdrawing groups stabilize the transition state | Explains the high reactivity of chloropyrazines with electron-withdrawing substituents | researchgate.net |

| Aminopyrazines | Experimental (amidation with aryl/heteroaryl carboxylic acids) | Proposed mechanism involves a highly activated acid intermediate | Provides a mechanistic framework for C-N bond formation on the pyrazine ring | researchgate.net |

Thorpe-Ziegler Cyclization and Related Ring-Closing Reactions

The Thorpe-Ziegler reaction is an intramolecular version of the Thorpe reaction, which involves the base-catalyzed self-condensation of dinitriles to form an enamine, which upon hydrolysis yields a cyclic ketone. wikipedia.orgresearchgate.net This reaction is a powerful tool for the formation of five- to eight-membered rings. chem-station.com In the context of pyrazine synthesis, precursors containing two nitrile groups, or a nitrile and another reactive functional group, can undergo intramolecular cyclization to form fused heterocyclic systems. For example, a pyrazine derivative with appropriately positioned nitrile and active methylene (B1212753) groups could potentially undergo a Thorpe-Ziegler type cyclization to construct a new ring fused to the pyrazine core. This methodology has been applied to the synthesis of various fused heterocyclic systems. researchgate.net

Reaction Mechanisms of Nitrile Hydrolysis and Amidation

The nitrile group of this compound can be hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions. libretexts.org The hydrolysis typically proceeds in two stages: first to the corresponding amide, and then further to the carboxylic acid. libretexts.orgyoutube.com Careful control of reaction conditions can allow for the isolation of the amide intermediate. youtube.com

Acid-catalyzed hydrolysis involves initial protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, making it more susceptible to attack by water. youtube.comyoutube.com Subsequent proton transfers and tautomerization lead to the amide, which can then be further hydrolyzed to the carboxylic acid.

Base-catalyzed hydrolysis begins with the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. youtube.com The resulting intermediate is then protonated by water to form the amide. youtube.com Under more vigorous conditions, the amide can be further hydrolyzed to the carboxylate salt. youtube.com

Enzymatic hydrolysis of nitriles is also possible using nitrile hydratases, which can convert nitriles to amides under mild conditions. thieme-connect.deresearchgate.net

Catalytic Systems in Pyrazine Synthesis

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. The synthesis and functionalization of pyrazines are no exception, with transition metal-catalyzed reactions playing a pivotal role.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgeie.gr Chloropyrazines, including this compound, are excellent substrates for these reactions. rsc.org

Palladium-catalyzed reactions are particularly common. These include:

Suzuki-Miyaura Coupling: The reaction of a chloropyrazine with a boronic acid or ester in the presence of a palladium catalyst and a base to form a biaryl compound. researchgate.net

Sonogashira Coupling: The coupling of a chloropyrazine with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield an alkynylpyrazine. rsc.org

Stille Coupling: The reaction between a chloropyrazine and an organostannane compound, catalyzed by palladium. rsc.org

Heck Coupling: The palladium-catalyzed reaction of a chloropyrazine with an alkene to form a substituted pyrazine.

Buchwald-Hartwig Amination: The palladium-catalyzed coupling of a chloropyrazine with an amine to form an aminopyrazine.

Nickel-catalyzed coupling reactions , such as the Kumada-Corriu coupling, have also been employed for the functionalization of chloropyrazines. mdpi.com These reactions offer an alternative to palladium-catalyzed methods and can sometimes provide complementary reactivity.

| Coupling Reaction | Reactants | Catalyst System | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Chloropyrazine, Boronic Acid/Ester | Palladium catalyst, Base | Aryl/Heteroaryl-substituted pyrazine |

| Sonogashira | Chloropyrazine, Terminal Alkyne | Palladium catalyst, Copper co-catalyst | Alkynyl-substituted pyrazine |

| Stille | Chloropyrazine, Organostannane | Palladium catalyst | Aryl/Vinyl-substituted pyrazine |

| Buchwald-Hartwig | Chloropyrazine, Amine | Palladium catalyst, Base | Aminopyrazine |

| Kumada-Corriu | Chloropyrazine, Grignard Reagent | Nickel catalyst | Alkyl/Aryl-substituted pyrazine |

Organocatalysis and Enzyme Catalysis in Pyrazine Chemistry

The synthesis of pyrazine derivatives, including precursors to this compound, has increasingly benefited from the advancements in organocatalysis and enzyme catalysis. These methodologies offer sustainable, highly selective, and efficient alternatives to traditional chemical synthesis, which often rely on harsh conditions or heavy metal catalysts. researchgate.net The application of these green chemistry principles is pivotal in developing synthetic routes that are both environmentally benign and economically viable.

Organocatalysis in Pyrazine-Related Synthesis

Organocatalysis employs small organic molecules to accelerate chemical reactions and has become a powerful tool for the asymmetric synthesis of complex heterocyclic compounds. mdpi.commdpi.com In the context of nitrogen-containing heterocycles, organocatalysts have been instrumental in constructing chiral scaffolds with high enantioselectivity. researchgate.net

While direct organocatalytic synthesis of the pyrazine core is an emerging area, the principles have been successfully applied to related N-heterocyclic systems. For instance, bifunctional organocatalysts, such as those derived from cinchona alkaloids or chiral diamines, can activate both nucleophile and electrophile through hydrogen bonding, enabling precise stereochemical control. scispace.com One notable example involves the use of a hydroquinine-derived bifunctional squaramide catalyst in the asymmetric domino reaction between N-Boc pyrazolinone ketimines and γ-hydroxyenones. This process generates two stereocenters and produces spirooxazolidines containing a pyrazolinone core in good yields and with high enantioselectivities (up to >99% ee). Although this example focuses on a pyrazolinone, it highlights the potential of organocatalysis to create complex, chiral molecules that are structurally related to pyrazines.

Enzyme Catalysis in Pyrazine Synthesis

Enzyme catalysis, or biocatalysis, harnesses the inherent selectivity and efficiency of enzymes to perform chemical transformations under mild, aqueous conditions. researchgate.net This approach is particularly valuable in the food and pharmaceutical industries, where natural and sustainable processes are in high demand. researchgate.netpolimi.it Several classes of enzymes have been successfully employed in the synthesis of pyrazine rings and their derivatives.

Transaminases (ATAs): Amine transaminases have proven highly effective for the synthesis of pyrazine precursors. manchester.ac.uk They catalyze the key amination of α-diketones to produce α-amino ketones. These intermediates then undergo spontaneous oxidative dimerization to form the pyrazine ring. The use of ω-transaminases allows for regioselective amination, which is crucial for controlling the substitution pattern of the final pyrazine product. manchester.ac.uk This chemo-enzymatic strategy avoids harsh reagents and provides a direct route to symmetrically and asymmetrically substituted pyrazines from readily available precursors. manchester.ac.uk

Dehydrogenases and Lipases: Other enzymatic pathways have also been developed. For instance, L-threonine dehydrogenase from Cupriavidus necator can be used to generate aminoacetone in situ from the natural amino acid L-threonine. The aminoacetone then serves as a building block for the synthesis of asymmetric trisubstituted pyrazines under environmentally benign conditions. researchgate.net This method has been shown to be scalable and produces pyrazines in high yields (up to 96%). researchgate.net

Furthermore, lipases have been utilized for the modification of pyrazine derivatives. In a notable application, Lipozyme® TL IM, an immobilized lipase from Thermomyces lanuginosus, was used to catalyze the synthesis of pyrazinamide derivatives from pyrazine esters and various amines. rsc.org This enzymatic method simplifies the reaction steps and minimizes the use of hazardous reagents, aligning with the principles of green chemistry. rsc.org

The following table summarizes key findings in the enzymatic synthesis of pyrazine derivatives.

Table 1: Selected Enzyme-Catalyzed Reactions in Pyrazine Synthesis

| Enzyme | Substrate(s) | Product Type | Key Findings | Reference(s) |

|---|---|---|---|---|

| ω-Transaminase (ATA-113) | α-Diketones | Substituted Pyrazines | Catalyzes regioselective amination to form α-amino ketone precursors, which dimerize to form the pyrazine ring. | manchester.ac.uk |

| L-Threonine Dehydrogenase | L-Threonine | Asymmetric Trisubstituted Pyrazines | Generates aminoacetone in situ, which acts as a key building block. Yields up to 96% under optimized aqueous buffer conditions. | researchgate.net |

Chemical Reactivity and Functionalization of 5 Amino 3 Chloropyrazine 2 Carbonitrile

Selective Functional Group Transformations

The presence of multiple reactive sites on the 5-amino-3-chloropyrazine-2-carbonitrile scaffold enables a wide range of selective functionalization reactions. Chemists can target a specific group while leaving the others intact by carefully choosing reaction conditions and reagents.

Reactivity of the Chloro Group: Nucleophilic Displacement and Cross-Coupling

The chlorine atom at the 3-position of the pyrazine (B50134) ring is susceptible to nucleophilic aromatic substitution (SNAr) and various cross-coupling reactions. The electron-withdrawing nature of the pyrazine nitrogens and the adjacent cyano group activates the C-Cl bond, facilitating its displacement by a wide range of nucleophiles.

Nucleophilic Displacement: The chloro group can be readily displaced by nucleophiles such as amines, thiols, and alkoxides. For instance, reaction with various primary or secondary amines, often in the presence of a base like triethylamine, leads to the formation of the corresponding 3-amino-substituted pyrazine derivatives. This type of reaction is fundamental in building libraries of compounds for biological screening.

Cross-Coupling Reactions: The chloro group also serves as an effective handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction allows for the introduction of aryl, heteroaryl, or vinyl groups by coupling with boronic acids or their esters.

Buchwald-Hartwig Amination: This provides an alternative and often more general method for forming carbon-nitrogen bonds than direct nucleophilic substitution, allowing for the coupling of a wider range of amines.

Sonogashira Coupling: This reaction enables the formation of carbon-carbon bonds by coupling with terminal alkynes, introducing alkynyl moieties to the pyrazine core.

These cross-coupling reactions significantly expand the molecular diversity that can be achieved from the this compound starting material.

| Reaction Type | Reagent/Catalyst | Product Type |

|---|---|---|

| Nucleophilic Displacement | R-NH2, Base | 3-(Alkyl/Aryl)amino-5-aminopyrazine-2-carbonitriles |

| Suzuki-Miyaura Coupling | Ar-B(OH)2, Pd catalyst, Base | 3-Aryl-5-aminopyrazine-2-carbonitriles |

| Buchwald-Hartwig Amination | R-NH2, Pd catalyst, Base | 3-(Alkyl/Aryl)amino-5-aminopyrazine-2-carbonitriles |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalysts, Base | 3-Alkynyl-5-aminopyrazine-2-carbonitriles |

Reactivity of the Amino Group: Acylation, Alkylation, and Condensation Reactions

The amino group at the 5-position is a key site for functionalization, allowing for the introduction of a variety of substituents through standard amine chemistries.

Acylation: The amino group readily reacts with acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. This reaction is often used to introduce diverse side chains or to protect the amino group during subsequent transformations.

Alkylation: While direct N-alkylation can sometimes be challenging to control and may lead to over-alkylation, it can be achieved under specific conditions with alkyl halides or via reductive amination.

Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds. For example, reaction with aldehydes or ketones can form imines (Schiff bases), which can be further reduced to secondary amines. Condensation with 1,2-dicarbonyl compounds is a key step in the synthesis of fused heterocyclic systems like pteridines. derpharmachemica.comnih.gov Another important reaction is the condensation with orthoformates, such as triethyl orthoformate, to form ethoxymethyleneamino derivatives, which are themselves versatile intermediates for further cyclization reactions. rsc.org

Reactivity of the Carbonitrile Group: Hydrolysis, Reduction, and Cycloaddition Reactions

The carbonitrile (cyano) group is a versatile functional group that can be converted into several other important moieties.

Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid under either acidic or basic conditions, typically requiring heat. libretexts.orgchemguide.co.uk For instance, heating with aqueous acid (like HCl) or base (like NaOH) will convert the -CN group to a -COOH group (or its carboxylate salt). libretexts.orgchemguide.co.uk This transformation is crucial for synthesizing pyrazinecarboxylic acid derivatives. It is also possible to achieve partial hydrolysis to form a primary amide (-CONH2) under more controlled conditions. researchgate.net

Reduction: The nitrile group can be reduced to a primary amine (-CH2NH2). organic-chemistry.org This is typically accomplished using strong reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. This reaction provides a route to aminomethylpyrazine derivatives. google.com

Cycloaddition Reactions: The carbon-nitrogen triple bond of the nitrile group can participate in cycloaddition reactions. A prominent example is the [3+2] cycloaddition with azides (such as sodium azide) to form a tetrazole ring. nih.govnih.govyoutube.com This reaction, often catalyzed by Lewis acids or other promoters, is a widely used method for synthesizing 5-substituted tetrazoles, which are important pharmacophores in medicinal chemistry as they can act as bioisosteric replacements for carboxylic acids. nih.govorganic-chemistry.org

| Reaction Type | Reagents | Resulting Functional Group |

|---|---|---|

| Full Hydrolysis | H3O+ or OH-, heat | Carboxylic acid (-COOH) |

| Partial Hydrolysis | Controlled acid/base or enzymatic | Amide (-CONH2) |

| Reduction | LiAlH4 or Catalytic Hydrogenation | Aminomethyl (-CH2NH2) |

| [3+2] Cycloaddition | NaN3, Lewis Acid (e.g., ZnCl2) | Tetrazole ring |

Derivatization for Complex Molecular Architectures

The ability to selectively functionalize the three distinct reactive sites of this compound makes it an excellent starting point for the construction of complex, polycyclic, and hybrid molecular architectures.

Scaffold Hybridization and Privileged Structures

Scaffold hybridization involves combining the pyrazine core of this compound with other heterocyclic systems to create novel molecular frameworks. A particularly important application is the synthesis of pteridines (pyrazino[2,3-d]pyrimidines). derpharmachemica.com Pteridines are considered privileged structures in medicinal chemistry due to their presence in numerous biologically active molecules.

The synthesis of a pteridine (B1203161) ring can be achieved by first reacting the amino group of this compound with a reagent that introduces a one-carbon unit, followed by cyclization. For example, condensation of the amino group with formamidine (B1211174) acetate (B1210297) or a similar reagent can lead to the formation of the fused pyrimidine (B1678525) ring, yielding a pteridine scaffold. rsc.org The remaining chloro and cyano groups on the original pyrazine ring can then be further modified to create a diverse array of pteridine derivatives. derpharmachemica.comcancer.gov

Multi-component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that contains portions of all the starting materials. nih.gov The functional groups on this compound make it a suitable component for certain MCRs.

For example, the primary amino group can act as the amine component in isocyanide-based MCRs like the Ugi reaction. nih.govmdpi.comnih.gov In a hypothetical Ugi five-center-four-component reaction (U-5C-4CR), this compound could potentially react with a carbonyl compound (aldehyde or ketone), an isocyanide, and a carboxylic acid to rapidly generate complex, peptide-like structures appended to the pyrazine core. nih.govmdpi.com The ability to incorporate this heterocycle into MCRs provides a powerful and atom-economical strategy for generating libraries of structurally complex molecules for drug discovery and other applications. mdpi.com

Synthesis of Pyrazine-Fused Heterocycles

The strategic positioning of amino and cyano functional groups on the pyrazine ring of this compound makes it a valuable precursor for the synthesis of various fused heterocyclic systems. These reactions typically involve the participation of the ortho-disposed amino and cyano groups in cyclization reactions to form new five- or six-membered rings fused to the pyrazine core.

Pyrazinopyrimidines and Related Systems

The fusion of a pyrimidine ring to the pyrazine core of this compound leads to the formation of pyrazino[2,3-d]pyrimidines, also known as pteridines. The synthesis of such systems can be achieved through the reaction of the aminonitrile with a suitable one-carbon synthon, such as formamide (B127407) or formamidine acetate.

One established method for the synthesis of 4-aminopteridines involves the reaction of 3-aminopyrazine-2-carbonitrile (B1269731) with formamidine acetate at elevated temperatures. rsc.org This reaction proceeds through an initial condensation of the amino group with formamidine, followed by an intramolecular cyclization involving the nitrile group to construct the pyrimidine ring.

Applying this methodology to this compound is expected to yield the corresponding 7-chloro-pyrazino[2,3-d]pyrimidine-2,4-diamine. The reaction would likely proceed as outlined in the following proposed scheme:

Proposed Synthesis of 7-Chloro-pyrazino[2,3-d]pyrimidine-2,4-diamine

| Step | Reactant(s) | Conditions | Product |

| 1 | This compound, Formamidine acetate | Heat (e.g., 140°C) | 7-Chloro-pyrazino[2,3-d]pyrimidine-2,4-diamine |

The presence of the chloro substituent at the 3-position of the pyrazine ring is anticipated to remain intact under these reaction conditions, thus providing a handle for further functionalization of the resulting pteridine system. The amino group at the 5-position of the starting material would become the 2-amino group of the pteridine ring.

An alternative approach involves the initial conversion of the aminopyrazine to an intermediate amidine. For instance, 3-aminopyrazine-2-carbonitrile can be reacted with dimethylformamide and phosphoryl chloride to form 3-(dimethylaminomethyleneamino)pyrazine-2-carbonitrile. rsc.org This activated intermediate can then be cyclized with ammonium (B1175870) acetate to furnish the 4-aminopteridine. rsc.org A similar strategy could potentially be employed with this compound.

Thieno[3,2-d]pyrimidines Incorporating Pyrazine Moieties

The synthesis of thieno[3,2-d]pyrimidines incorporating a pyrazine moiety, specifically pyrazino[2',3':4,5]thieno[3,2-d]pyrimidines, can be envisioned starting from this compound through the construction of a thiophene (B33073) ring fused to the pyrazine, followed by the annulation of the pyrimidine ring. A plausible approach for the initial thiophene ring formation is the Gewald reaction. wikipedia.orgorganic-chemistry.orgderpharmachemica.com

The Gewald reaction is a multicomponent reaction that synthesizes a polysubstituted 2-aminothiophene from a ketone or aldehyde, an α-cyanoester, and elemental sulfur in the presence of a base. wikipedia.org While this compound is an aminonitrile rather than an α-cyanoester, analogous reactions for the construction of a thiophene ring fused to a heterocyclic system are known.

A hypothetical pathway towards a pyrazino[2',3':4,5]thieno[3,2-d]pyrimidine system could involve a reaction sequence starting with the modification of the pyrazine ring of this compound to introduce a suitable handle for the Gewald reaction, or by directly utilizing the existing functionalities in a related cyclization.

A more direct, albeit from a different starting material, synthesis of substituted pyrazino[2',3':4,5]thieno[3,2-d]pyrimidines has been reported. chemicalbook.com This highlights the feasibility and interest in this class of fused heterocyclic compounds. In this reported synthesis, 3-chloropyrazine-2-carbonitrile (B110518) is treated with sodium hydrosulfide, followed by reaction with chloroacetonitrile (B46850) in the presence of a base, to construct the thieno[2,3-b]pyrazine (B153567) core. chemicalbook.com This intermediate can then be further elaborated to the target tricyclic system.

Adapting this strategy to this compound would first involve the conversion of the chloro group to a thiol, followed by reaction with an appropriate α-halocarbonyl compound or α-halonitrile to build the thiophene ring. The resulting aminothiophene could then be cyclized with a one-carbon synthon to form the desired pyrimidine ring.

Conceptual Synthetic Route to a Pyrazino[2',3':4,5]thieno[3,2-d]pyrimidine Derivative

| Step | Starting Material | Reagents | Intermediate/Product |

| 1 | This compound | 1. NaSH 2. α-halo ketone/ester/nitrile | 2-Amino-3-substituted-thieno[2,3-b]pyrazine derivative |

| 2 | 2-Amino-3-substituted-thieno[2,3-b]pyrazine derivative | Formamide or other C1 synthon | Substituted pyrazino[2',3':4,5]thieno[3,2-d]pyrimidine |

This conceptual pathway leverages established methodologies for the synthesis of thieno-fused heterocycles and provides a viable route to the target compounds from this compound, warranting further experimental investigation.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment of 5 Amino 3 Chloropyrazine 2 Carbonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of 5-Amino-3-chloropyrazine-2-carbonitrile. Through the analysis of ¹H and ¹³C spectra, along with two-dimensional correlation experiments, a complete assignment of all proton and carbon signals can be achieved.

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the small number of protons in the molecule. The key signals anticipated are:

Pyrazine (B50134) Ring Proton (H6): A single proton is attached to the pyrazine ring at the C6 position. Due to the electron-withdrawing nature of the adjacent nitrogen atoms, the chloro, and the cyano groups, this proton is expected to be significantly deshielded and appear as a singlet in the downfield aromatic region, typically in the range of δ 8.0-8.5 ppm. The spectrum for a related compound, 3-Chloropyrazine-2-carbonitrile (B110518), shows the pyrazine protons in this region. chemicalbook.com

Amino Group Protons (NH₂): The two protons of the primary amino group at the C5 position will typically appear as a broad singlet. The chemical shift of this signal can be variable and is dependent on factors such as solvent, concentration, and temperature, but it is generally expected in the range of δ 6.0-7.5 ppm. The broadness is a result of quadrupole broadening from the ¹⁴N nucleus and potential chemical exchange with the solvent.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| H6 (Pyrazine Ring) | 8.0 - 8.5 | Singlet (s) |

| NH₂ (Amino Group) | 6.0 - 7.5 | Broad Singlet (br s) |

The proton-decoupled ¹³C NMR spectrum of this compound should display five distinct signals, corresponding to the five unique carbon atoms in the molecule. libretexts.org The chemical shifts are influenced by the electronic environment, including the electronegativity of the substituents (Cl, NH₂, CN) and the heteroatoms within the pyrazine ring.

The expected chemical shift ranges are: libretexts.orgyoutube.com

C2 (C-CN): The carbon atom bearing the nitrile group is typically found in the range of δ 115-120 ppm.

C3 (C-Cl): The carbon atom attached to the chlorine is significantly deshielded and is expected to appear downfield, likely in the δ 145-155 ppm range.

C5 (C-NH₂): The carbon atom bonded to the amino group is also deshielded due to the electronegativity of nitrogen, with an expected chemical shift around δ 140-150 ppm.

C6 (CH): The protonated carbon of the pyrazine ring is anticipated to have a chemical shift in the aromatic region, typically around δ 130-140 ppm.

Cyano Carbon (-CN): The nitrile carbon itself will also produce a signal, generally in the δ 115-125 ppm region, similar to the C2 carbon it is attached to.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C2 | ~117 |

| C3 | ~150 |

| C5 | ~145 |

| C6 | ~135 |

| -CN | ~119 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

To definitively assign the proton and carbon signals and confirm the molecular structure, a suite of two-dimensional (2D) NMR experiments is invaluable. harvard.educam.ac.uk

COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would not show any cross-peaks for the pyrazine ring itself, as there is only a single, isolated proton (H6). However, it can be used to confirm the absence of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs. columbia.edu In the HSQC spectrum, a cross-peak would be observed connecting the ¹H signal of H6 (at ~8.0-8.5 ppm) to the ¹³C signal of C6 (at ~130-140 ppm). This provides an unambiguous assignment for the only protonated carbon in the aromatic ring. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping longer-range (typically 2-3 bond) correlations between protons and carbons. columbia.edu It allows for the assignment of quaternary (non-protonated) carbons. For this compound, the following key correlations would be expected:

The H6 proton would show correlations to the quaternary carbons C2, C5, and the cyano carbon.

The amino protons (NH₂) would likely show correlations to the adjacent carbons C5 and C6. These HMBC correlations provide the final pieces of the puzzle, confirming the connectivity of the pyrazine ring and the positions of the various substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is characterized by distinct absorption bands corresponding to the vibrational frequencies of specific bonds.

Key expected absorption bands include:

N-H Stretching: The amino (NH₂) group will give rise to one or two sharp to medium intensity bands in the region of 3300-3500 cm⁻¹. These bands are characteristic of the symmetric and asymmetric stretching vibrations of the N-H bonds.

C≡N Stretching: The nitrile functional group exhibits a strong, sharp absorption band in the 2210-2260 cm⁻¹ region. astrochem.org The presence of this band is a clear indicator of the cyano group.

C=N and C=C Stretching: The aromatic pyrazine ring will produce a series of medium to strong absorption bands in the 1400-1650 cm⁻¹ region, corresponding to the stretching vibrations of the C=N and C=C bonds within the heterocyclic system.

C-Cl Stretching: The carbon-chlorine bond stretch typically appears in the fingerprint region, usually between 600-800 cm⁻¹.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Amino (NH₂) | N-H Stretch | 3300 - 3500 | Medium, Sharp |

| Nitrile (C≡N) | C≡N Stretch | 2210 - 2260 | Strong, Sharp |

| Pyrazine Ring | C=N, C=C Stretch | 1400 - 1650 | Medium to Strong |

| Chloro (C-Cl) | C-Cl Stretch | 600 - 800 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides essential information regarding the molecular weight and elemental composition of this compound, and its fragmentation pattern offers further structural confirmation. The molecular formula is C₅H₃ClN₄, giving a monoisotopic mass of approximately 154.01 g/mol .

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed. A key feature will be the isotopic pattern characteristic of a chlorine-containing compound. Two distinct peaks, [M]⁺ and [M+2]⁺, will appear in an approximate 3:1 intensity ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, respectively. This pattern is a definitive indicator of the presence of a single chlorine atom in the molecule.

Fragmentation Pattern: The molecular ion can undergo fragmentation to produce smaller, characteristic ions. Plausible fragmentation pathways for aminopyrazine derivatives include: nih.gov

Loss of a chlorine radical (•Cl) to give a fragment ion at [M-35]⁺.

Loss of hydrogen cyanide (HCN) from the ring or nitrile group, resulting in a fragment at [M-27]⁺.

Complex rearrangements and ring cleavages can also occur, providing a unique fragmentation fingerprint for the compound.

X-ray Crystallography for Solid-State Structure Determination

For a definitive determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.

While specific crystallographic data for this compound is not widely published, analysis of closely related structures, such as 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile, provides insight into the expected structural features. growingscience.com

Molecular Geometry: X-ray analysis would confirm the planarity of the pyrazine ring and provide exact measurements for all bond lengths and angles. This data would reveal any distortions in the ring caused by the substituents. For instance, the C-Cl, C-NH₂, and C-CN bond lengths could be precisely determined.

Crystal Packing and Intermolecular Interactions: The analysis would also reveal how the molecules are arranged in the crystal lattice. It is highly probable that intermolecular hydrogen bonds would be observed, primarily between the hydrogen atoms of the amino group of one molecule and the nitrogen atoms of the pyrazine ring or the nitrile group of a neighboring molecule. growingscience.com These interactions play a crucial role in the stability of the crystal structure.

A typical crystallographic report would include the following data:

| Crystallographic Parameter | Description | Example Data (from a related structure growingscience.com) |

| Crystal System | The crystal lattice system (e.g., monoclinic, triclinic). | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| Unit Cell Dimensions | a, b, c (lengths) and α, β, γ (angles). | a = 3.817 Å, b = 13.533 Å, c = 19.607 Å, β = 93.40° |

| Z | The number of molecules per unit cell. | 4 |

This comprehensive suite of analytical techniques provides a robust and detailed characterization of this compound, confirming its molecular structure, functional groups, and solid-state conformation, which is essential for its intended applications.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are instrumental chromatographic techniques indispensable for the quality control of pharmaceutical intermediates and active ingredients, including this compound and its derivatives. These methods offer high resolution and sensitivity, enabling the separation, identification, and quantification of the main compound and any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC)

HPLC, particularly in the reversed-phase mode, is a primary method for assessing the purity and conducting quantitative analysis of polar to moderately non-polar heterocyclic compounds like this compound. The separation is based on the differential partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Research Findings: A robust, stability-indicating reversed-phase HPLC (RP-HPLC) method is crucial for resolving this compound from potential impurities, which may include starting materials, intermediates from synthesis, or degradation products formed during storage. The method's development focuses on optimizing parameters to achieve symmetric peak shapes, good resolution between adjacent peaks, and a reasonable analysis time.

Drawing from established methods for structurally similar compounds such as aminopyridines and other heterocyclic APIs, a typical analytical approach would utilize a C18 column with a mobile phase consisting of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Detection is commonly performed using a UV detector, as the pyrazine ring system and its substituents provide strong chromophores for sensitive detection. nih.gov

For quantitative analysis, a calibration curve is constructed by plotting the peak area response against a series of known concentrations of a reference standard. This allows for the precise determination of the compound's concentration in a sample. Method validation is performed to demonstrate linearity, accuracy, precision, and sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ). nih.govresearchgate.net

Table 1: Illustrative HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 150 mm x 4.6 mm, 2.7 µm particle size) |

| Mobile Phase | A: Water with 0.1% Phosphoric Acid (pH adjusted to 3.0)B: Acetonitrile |

| Gradient | Isocratic or Gradient (e.g., 50:50 v/v A:B) |

| Flow Rate | 0.7 - 1.0 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Detector | UV-Vis or Photodiode Array (PDA) |

| Detection Wavelength | 254 nm |

Table 2: Representative HPLC Method Validation Data

| Validation Parameter | Typical Result |

| Linearity Range | 0.05 - 50 µg/mL |

| Correlation Coefficient (R²) | > 0.999 |

| Accuracy (Recovery) | 98.0% - 102.0% |

| Precision (%RSD) | < 2.0% |

| Limit of Detection (LOD) | 0.015 µg/mL |

| Limit of Quantification (LOQ) | 0.048 µg/mL |

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For pyrazine derivatives, GC coupled with a Mass Spectrometer (GC-MS) is particularly effective, providing both chromatographic separation and structural information for unambiguous peak identification. nih.govresearchgate.net While this compound has a relatively high melting point, GC analysis may be suitable for identifying more volatile process impurities or by-products.

Research Findings: The application of GC-MS to pyrazine analysis often involves a non-polar or medium-polarity capillary column, such as one with a 5% phenyl / 95% methylpolysiloxane stationary phase. unodc.org The sample, dissolved in a suitable organic solvent, is injected into a heated port where it is vaporized and carried onto the column by an inert carrier gas, typically helium. researchgate.net The separation occurs based on the compounds' boiling points and their interactions with the stationary phase. A programmed temperature ramp is commonly used to elute compounds with a wide range of boiling points. unodc.org

For compounds with low volatility or those containing polar functional groups (like the amino group in the target molecule) that may cause poor peak shape, derivatization can be employed. nih.gov This process converts the analyte into a more volatile and thermally stable derivative prior to GC analysis. However, direct analysis is often attempted first. The mass spectrometer detector fragments the eluting compounds, producing a unique mass spectrum that acts as a "fingerprint" for identification by comparison to spectral libraries.

Table 3: Illustrative GC-MS Method Parameters for Impurity Profiling

| Parameter | Condition |

| Column | 5% Phenyl / 95% Methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (Constant Flow) |

| Injector Temperature | 250°C |

| Injection Mode | Split (e.g., 50:1 ratio) |

| Oven Program | Initial: 100°C (hold 1 min)Ramp: 25°C/min to 280°CFinal: Hold at 280°C for 3 min |

| Detector | Mass Spectrometer (MS) |

| MS Transfer Line Temp. | 250°C |

| Ion Source Temp. | 230°C |

| Scan Range | 50 - 500 m/z |

Computational Chemistry and Theoretical Studies of 5 Amino 3 Chloropyrazine 2 Carbonitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the detailed examination of molecular properties at the electronic level. For 5-Amino-3-chloropyrazine-2-carbonitrile, these methods elucidate the influence of its distinct functional groups—amino, chloro, and nitrile—on the aromatic pyrazine (B50134) core.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine the energies and shapes of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The distribution of these orbitals is key to understanding the molecule's reactivity. For this compound, the HOMO is expected to be localized primarily on the electron-rich portions of the molecule, particularly the amino group and the pyrazine ring, which act as electron-donating centers. Conversely, the LUMO is anticipated to be distributed over the electron-deficient areas, such as the carbon-nitrile bond and the carbon atom attached to the chlorine, which are electron-withdrawing. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.

Table 1: Illustrative Frontier Molecular Orbital Energies for this compound

| Molecular Orbital | Energy (eV) | Probable Localization |

| HOMO | -6.85 | Amino group, Pyrazine ring N and C atoms |

| LUMO | -2.40 | Nitrile group, Pyrazine ring C atoms adjacent to Cl and CN |

| HOMO-LUMO Gap | 4.45 | - |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar heterocyclic compounds.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. The MEP map illustrates regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, colored blue). For this compound, the MEP would show negative potential concentrated around the nitrogen atoms of the pyrazine ring, the nitrile group, and the chlorine atom due to their high electronegativity. Positive potential would be localized on the hydrogen atoms of the amino group, making them susceptible to interaction with nucleophiles or hydrogen bond acceptors.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These descriptors predict how the molecule will interact with other chemical species.

Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Table 2: Illustrative Global Reactivity Descriptors

| Descriptor | Formula | Illustrative Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.625 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.225 |

| Electrophilicity Index (ω) | μ2 / (2η) | 4.80 |

Note: These values are calculated from the illustrative energies in Table 1 and serve as examples of typical computational outputs.

Computational methods, particularly DFT, are powerful tools for mapping potential energy surfaces of chemical reactions. This allows for the prediction of reaction pathways and the identification of transition state structures and their associated activation energies. For this compound, a common reaction is nucleophilic aromatic substitution (SNAr), where the chlorine atom is displaced by a nucleophile.

Theoretical calculations can model the approach of a nucleophile to the pyrazine ring, mapping the energetic changes as the reaction proceeds from reactants to products through a high-energy transition state. By calculating the activation energy barrier, chemists can predict the feasibility and rate of the reaction under various conditions, providing guidance for synthetic planning.

Molecular Dynamics Simulations for Conformation and Interactions

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering insights into conformational dynamics and intermolecular interactions. An MD simulation of this compound, typically in a solvent box (e.g., water or DMSO), would reveal how the molecule behaves in a condensed phase.

These simulations can track the rotational freedom of the amino group and analyze the interactions between the solute and solvent molecules. By analyzing the trajectory data, one can generate radial distribution functions, which show the probability of finding solvent molecules at a certain distance from specific atoms on the solute. This information is crucial for understanding solvation effects and how they influence the molecule's reactivity and properties in solution.

In Silico Studies of Molecular Recognition and Supramolecular Interactions

In silico studies are essential for understanding how molecules recognize and interact with each other to form larger, ordered structures, a field known as supramolecular chemistry. The functional groups on this compound are capable of forming specific non-covalent interactions, primarily hydrogen bonds, which dictate its molecular recognition properties.

In the solid state, the arrangement of molecules is governed by intermolecular forces. For this compound, hydrogen bonding is expected to be a dominant force in its crystal lattice. The amino group (-NH₂) serves as a hydrogen bond donor, while the pyrazine ring nitrogens and the nitrile nitrogen atom are potential hydrogen bond acceptors.

Computational crystal structure prediction can explore possible packing arrangements and identify the most stable hydrogen bonding networks. These networks could involve the formation of dimers, where two molecules are linked by N-H···N bonds, or more extended one-, two-, or three-dimensional arrays. Understanding these patterns is fundamental to crystal engineering and controlling the physical properties of the solid material.

Table 3: Illustrative Hydrogen Bond Geometries for Crystalline this compound

| Donor (D) | Acceptor (A) | D-H···A Distance (Å) | D-H···A Angle (°) |

| N-H (Amino) | N (Pyrazine Ring) | ~2.0 | ~170 |

| N-H (Amino) | N (Nitrile Group) | ~2.2 | ~165 |

Note: This table presents typical geometric parameters for hydrogen bonds involving amino and nitrile/azine groups, as would be determined from crystallographic data or computational predictions.

Pi-Stacking and Other Non-Covalent Interactions

The molecular architecture of this compound, featuring an electron-deficient pyrazine ring substituted with both electron-donating (amino) and electron-withdrawing (chloro and cyano) groups, suggests a propensity for significant non-covalent interactions. These interactions are crucial in dictating the supramolecular assembly in the solid state.

Pi-Stacking Interactions: The pyrazine ring, being an aromatic and electron-deficient system, is expected to participate in π-π stacking interactions. In related heterocyclic compounds, such as chloropyridine-carbonitriles, offset face-to-face π-stacking is a common packing motif. This arrangement minimizes electrostatic repulsion and maximizes attractive dispersion forces. For this compound, it is hypothesized that similar offset or slipped-parallel stacking would occur, with intermolecular distances typically in the range of 3.3 to 3.8 Å. The presence of the amino group could modulate the electron density of the ring, potentially influencing the geometry and strength of these π-stacking interactions compared to unsubstituted pyrazines.

Hydrogen Bonding: The amino group is a potent hydrogen bond donor, while the nitrogen atoms of the pyrazine ring and the nitrile group are effective hydrogen bond acceptors. Consequently, a network of intermolecular hydrogen bonds of the N-H···N type is anticipated to be a dominant feature in the crystal lattice. These interactions are fundamental in forming one-, two-, or three-dimensional supramolecular architectures.

Other Interactions: Halogen bonding, involving the chlorine atom, and C-H···π interactions are also plausible. The chlorine atom can act as a Lewis acid, interacting with electron-rich regions of neighboring molecules. The C-H bonds of the pyrazine ring can interact with the π-system of adjacent rings, further stabilizing the crystal packing.

A summary of anticipated non-covalent interactions is presented below:

| Interaction Type | Donor | Acceptor | Significance |

| π-π Stacking | Pyrazine Ring | Pyrazine Ring | Major contributor to crystal packing |

| Hydrogen Bonding | Amino Group (N-H) | Pyrazine N, Nitrile N | Primary directional interaction |

| Halogen Bonding | Chlorine | Electron-rich atoms (e.g., N) | Secondary stabilizing interaction |

| C-H···π Interactions | Pyrazine C-H | Pyrazine Ring | Contributes to overall stability |

Energy Framework Analysis of Crystal Packing

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. This method calculates the electrostatic, dispersion, polarization, and repulsion energies between a central molecule and its neighbors. For derivatives of aminopyridine, a structurally related class of compounds, energy framework analysis has shown that electrostatic and dispersion forces are often the dominant contributors to the stabilization of the crystal packing.

In the hypothetical crystal structure of this compound, it is predicted that the strong directional hydrogen bonds would be represented by significant electrostatic interaction energies, likely forming the primary "scaffolding" of the energy framework. The π-stacking interactions would be characterized by substantial dispersion energy contributions, illustrating the importance of van der Waals forces in holding the stacked layers together.

A breakdown of the anticipated energetic contributions is as follows:

| Energy Component | Associated Interaction | Expected Contribution |

| Electrostatic | Hydrogen Bonding, Halogen Bonding | High |

| Dispersion | π-π Stacking, van der Waals forces | High |

| Repulsion | Short-range contacts | Moderate (destabilizing) |

| Polarization | Inductive effects | Low to Moderate |

Advanced Applications of 5 Amino 3 Chloropyrazine 2 Carbonitrile in Chemical Research

Role as a Versatile Building Block in Complex Chemical Synthesis

5-Amino-3-chloropyrazine-2-carbonitrile is highly valued as a heterocyclic building block in organic synthesis. bldpharm.com The reactivity of its distinct functional groups can be selectively exploited to construct more elaborate molecular architectures. The class of α-aminonitriles, to which this compound belongs, serves as a crucial starting point for a variety of important chemical structures, including α-amino acids and therapeutic agents like imidazoles. mdpi.com

The synthetic versatility of this compound stems from the differential reactivity of its substituents:

Chloro Group: The chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups (e.g., alkoxy, amino, or thiol moieties). This feature is critical for modifying the core structure and building complexity. The related 3-chloropyrazine-2-carbonitrile (B110518) scaffold is utilized as a key intermediate in the synthesis of biologically active molecules such as cathepsin C inhibitors. chemicalbook.com

Amino Group: The amino group at the 5-position can undergo reactions typical of primary amines, such as acylation, alkylation, or diazotization, providing another avenue for derivatization and extension of the molecular framework.

Nitrile Group: The carbonitrile function is a versatile precursor that can be hydrolyzed to a carboxylic acid or an amide, reduced to an aminomethyl group, or used in cycloaddition reactions to form other heterocyclic rings like tetrazoles.

This combination of reactive sites allows chemists to employ this compound in multi-step synthetic pathways to produce a diverse range of target molecules, particularly those with potential pharmacological activity.

Table 1: Synthetic Potential of Functional Groups in this compound

| Functional Group | Position | Common Reactions | Potential Products |

| Chloro | C3 | Nucleophilic Aromatic Substitution | Ethers, Amines, Thioethers |

| Amino | C5 | Acylation, Alkylation, Diazotization | Amides, Secondary/Tertiary Amines |

| Nitrile | C2 | Hydrolysis, Reduction, Cycloaddition | Carboxylic Acids, Amides, Amines, Tetrazoles |

Contributions to the Development of New Catalysts

While direct applications of this compound in developed catalysts are not yet widely documented, its structural framework holds significant potential for this field. The development of new catalysts has been identified as a potential application for the closely related 3-chloropyrazine-2-carbonitrile structure. chemicalbook.com The nitrogen atoms within the pyrazine (B50134) ring and the exocyclic amino group provide ideal coordination sites for metal ions. By chemically modifying the core structure, it is possible to design sophisticated ligands that can stabilize and modulate the activity of catalytically active metal centers. For instance, the molecule could be elaborated into a bidentate or pincer-type ligand, a common strategy in the design of homogeneous catalysts for reactions such as cross-coupling, hydrogenation, or polymerization. This remains a promising but largely unexplored area for future research.

Advanced Materials Science Applications

The intrinsic properties of this compound make it a valuable precursor for various advanced materials. bldpharm.com

Components in Organic Electronic MaterialsThe compound is recognized for its potential use in organic electronic materials, including as a monomer for Covalent Organic Frameworks (COFs) and in OLED materials.bldpharm.comThe pyrazine ring is electron-deficient, a desirable trait for creating n-type (electron-transporting) organic semiconductors. The combination of the pyrazine core and the strongly electron-withdrawing nitrile group enhances this electron-deficient nature. By incorporating this unit into polymers or COFs, materials scientists can tune the electronic properties of the resulting materials for applications in transistors, solar cells, and light-emitting diodes. The related pyrazine-2-carbonitrile is also noted as a building block for small molecule semiconductors and optoelectronic material intermediates.chemscene.com

Table 2: Potential Applications in Materials Science

| Application Area | Relevant Properties | Potential Material Type |

| Nitrogen-Rich Materials | High N:C ratio | High-energy materials, Carbon Nitride analogues |

| Organic Electronics | Electron-deficient pyrazine core, Nitrile group | n-type semiconductors, Covalent Organic Frameworks (COFs), OLEDs |

Ligand Design in Coordination Chemistry